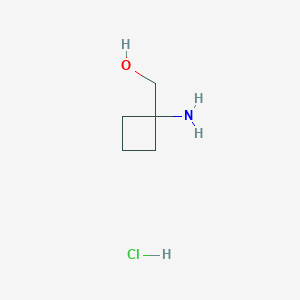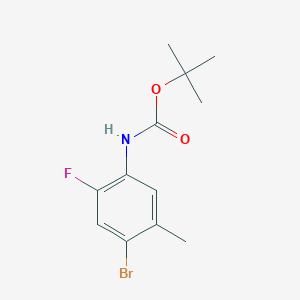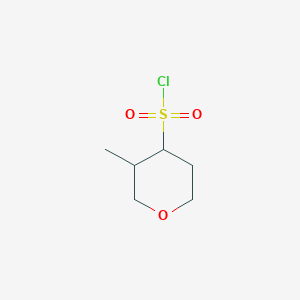
2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride
Descripción general
Descripción
“2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride . The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .Molecular Structure Analysis
The molecular weight of “this compound” is 246.69 g/mol . The molecular formula is C10H15ClN2O3 .Aplicaciones Científicas De Investigación
X-ray Powder Diffraction in Potential Pesticides
2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride is structurally related to derivatives used in potential pesticides. These derivatives have been characterized using X-ray powder diffraction, highlighting their potential in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).
Neuroprotective Properties
The compound is similar in structure to other acetamide derivatives that have shown neuroprotective properties in animal models. These studies suggest potential applications in neuroprotection, particularly in conditions like hypoxia and global ischemia (Palmer et al., 1995).
Inhibitory Activity in Overactive Detrusor
Acetamide derivatives, including compounds structurally related to this compound, have been explored for their potential in treating overactive detrusor, demonstrating promising inhibitory activity (Take et al., 1992).
Fluorescent Probe for Carbonyl Compounds
A derivative of this compound has been utilized as a fluorescent probe, particularly for the sensitive detection of carbonyl compounds in environmental water samples (Houdier et al., 2000).
Antiulcer Activities
Similar compounds have been synthesized and evaluated for antiulcer activities, showing significant potential in this therapeutic area (Hosokami et al., 1992).
Effects on Postural Hypotension and Venous Pooling
Studies on related compounds have demonstrated effects on postural hypotension and venous pooling in animal models, suggesting potential clinical applications in cardiovascular disorders (Yamazaki, Tsuchida, & Aihara, 1987).
Kinetics and Mechanisms of Hydrolysis, Isomerisation, and Cyclisation
Research into the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of similar compounds provides insight into their chemical behavior, which is crucial for pharmaceutical development (Bernard et al., 1986).
Analgesic and Anti-Inflammatory Activities
Compounds structurally related to this compound have shown notable analgesic and anti-inflammatory activities, indicating their potential in pain and inflammation management (Yusov et al., 2019).
In Vivo Metabolism Studies
Studies on the in vivo metabolism of structurally related psychoactive substances provide valuable data for understanding the metabolic pathways and potential toxicity of these compounds (Kanamori et al., 2002).
Synthesis and Structure Analysis in Anticancer Research
Synthesis and structure analysis of compounds similar to this compound have been conducted, with a focus on anticancer drug development (Sharma et al., 2018).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets to induce a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24669 g/mol) and formula (C10H15ClN2O3) suggest that it may have good bioavailability .
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-amino-N-(3,5-dimethoxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFUJOQPIKLBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)


![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)



![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)


![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)